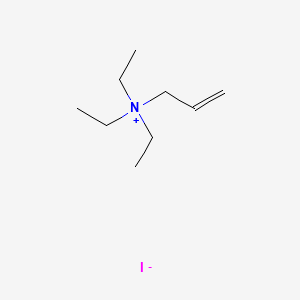

Allyltriethylammonium iodide

CAS No.: 4186-64-5

Cat. No.: VC3886263

Molecular Formula: C9H20IN

Molecular Weight: 269.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4186-64-5 |

|---|---|

| Molecular Formula | C9H20IN |

| Molecular Weight | 269.17 g/mol |

| IUPAC Name | triethyl(prop-2-enyl)azanium;iodide |

| Standard InChI | InChI=1S/C9H20N.HI/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 |

| Standard InChI Key | UYPJGRXBGHMGON-UHFFFAOYSA-M |

| SMILES | CC[N+](CC)(CC)CC=C.[I-] |

| Canonical SMILES | CC[N+](CC)(CC)CC=C.[I-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Allyltriethylammonium iodide belongs to the quaternary ammonium family, where the nitrogen center adopts a tetrahedral geometry. The allyl group introduces unsaturation () into the structure, conferring reactivity distinct from fully saturated analogs like tetraethylammonium iodide . The iodide counterion contributes to high solubility in polar solvents such as water, ethanol, and acetone, a property shared with other quaternary ammonium iodides .

The molecular weight of allyltriethylammonium iodide is approximately 257.16 g/mol, calculated from its formula . Spectroscopic characterization, including NMR, typically reveals resonances for the allylic protons ( 5.2–5.8 ppm), ethyl groups ( 1.2–1.5 ppm for , 3.2–3.5 ppm for -bound ), and the iodide ion’s absence in proton spectra .

Thermal and Solubility Characteristics

Thermogravimetric analysis (TGA) of similar quaternary ammonium salts, such as trimethylanilinium iodide, shows decomposition onset temperatures near 150–200°C . Allyltriethylammonium iodide likely follows this trend, degrading via retro-Menshutkin pathways to release allyl iodide and triethylamine . Its solubility profile is dominated by the iodide ion’s polarizability, enabling miscibility in aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile .

Synthesis and Industrial Preparation

Primary Synthetic Routes

The most common synthesis involves quaternizing triethylamine with allyl iodide in a nucleophilic substitution reaction:

This exothermic reaction typically proceeds in anhydrous acetone or ethanol under reflux . Yields exceed 70% when using a 1:1 molar ratio of reactants, though excess allyl iodide may improve conversion .

Purification and Scalability

Crude product purification involves recrystallization from ethanol-diethyl ether mixtures, exploiting the compound’s low solubility in ether. Industrial-scale production employs continuous flow reactors to manage heat dissipation, a method validated for tetraethylammonium iodide .

Applications in Organic Synthesis and Materials Science

Phase-Transfer Catalysis (PTC)

Allyltriethylammonium iodide serves as a phase-transfer catalyst in biphasic reactions, facilitating the migration of anions (e.g., , ) into organic phases. For example, it enhances the alkylation of carboxylic acids using alkyl halides in water-toluene systems .

Electrolyte Additives

Quaternary ammonium salts like tetraethylammonium iodide are utilized in deep eutectic solvents (DESs) for battery electrolytes . Allyltriethylammonium iodide’s allyl group may improve ionic conductivity by reducing crystallinity, though experimental validation is needed.

Polymer Chemistry

The allyl moiety enables participation in radical polymerization, forming cross-linked polyelectrolytes. Such materials find use in ion-exchange membranes and conductive hydrogels .

Comparative Analysis with Analogous Quaternary Ammonium Salts

Allyltriethylammonium iodide’s allyl group distinguishes it from saturated and aromatic analogs, enabling unique reactivity in allylation and polymerization reactions.

Stability and Degradation Pathways

Thermal Decomposition

Heating allyltriethylammonium iodide above 150°C induces retro-Menshutkin degradation, yielding triethylamine and allyl iodide :

This pathway mirrors the behavior of trimethylanilinium salts, where iodide acts as a nucleophile in mechanisms .

Hydrolytic Stability

In aqueous solutions, hydrolysis occurs slowly at neutral pH but accelerates under acidic or basic conditions. The allyl group may undergo hydration to form propylene glycol derivatives, complicating long-term storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume